molecular formula C17H17N3O2 B13968387 4-(Dimethylamino)-1,2-diphenyl-3,5-pyrazolidinedione CAS No. 57488-07-0

4-(Dimethylamino)-1,2-diphenyl-3,5-pyrazolidinedione

Cat. No.: B13968387
CAS No.: 57488-07-0
M. Wt: 295.34 g/mol
InChI Key: VSONVDVHHITTRV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1,2-diphenyl-3,5-pyrazolidinedione is a chemical compound known for its unique structure and properties It belongs to the class of pyrazolidinediones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1,2-diphenyl-3,5-pyrazolidinedione typically involves the reaction of 4-dimethylaminobenzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazolidinedione ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1,2-diphenyl-3,5-pyrazolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)-1,2-diphenyl-3,5-pyrazolidinedione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1,2-diphenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in various organic reactions.

    4-Dimethylaminobenzoic acid: Known for its use in sunscreen formulations.

    4-Dimethylaminoantipyrine: Used as an analgesic and antipyretic agent.

Uniqueness

4-(Dimethylamino)-1,2-diphenyl-3,5-pyrazolidinedione is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

57488-07-0

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

4-(dimethylamino)-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C17H17N3O2/c1-18(2)15-16(21)19(13-9-5-3-6-10-13)20(17(15)22)14-11-7-4-8-12-14/h3-12,15H,1-2H3

InChI Key

VSONVDVHHITTRV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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